Bombykol

Vue d'ensemble

Description

Bombykol is a pheromone released by the female silkworm moth, Bombyx mori, to attract mates. It was the first pheromone to be chemically characterized, a discovery made by Adolf Butenandt in 1959 . The compound is also the sex pheromone in the wild silk moth, Bombyx mandarina . This compound plays a crucial role in the mating behavior of these moths, enabling males to locate females over long distances.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Bombykol can be synthesized using acetylene chemistry. The synthesis involves the preparation of (E10, Z12)-hexadeca-10,12-dien-1-ol from acetylene derivatives . The key steps include desaturation and reductive modification of the carbonyl carbon .

Industrial Production Methods: Industrial production of this compound is not widely reported, as it is primarily studied in academic and research settings. the biosynthesis of this compound in vivo involves the conversion of palmitoyl-CoA through desaturation and reductive modification steps .

Analyse Des Réactions Chimiques

Types of Reactions: Bombykol undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to bombykal using pyridinium dichromate.

Substitution: Specific substitution reactions involving this compound have not been extensively documented.

Common Reagents and Conditions:

Oxidation: Pyridinium dichromate is commonly used for the oxidation of this compound.

Reduction: The reduction process in vivo is regulated by neuropeptides.

Major Products Formed:

Applications De Recherche Scientifique

Pest Management

Use as a Pheromone Trap

Bombykol can be utilized as an effective lure in traps designed for pest control. Its application involves deploying minute quantities of the pheromone to confuse male insects, thereby disrupting mating patterns and reducing pest populations without the extensive use of chemical pesticides. This method is particularly beneficial in sustainable agriculture, where minimizing chemical inputs is crucial for environmental health. Studies indicate that using this compound in traps can significantly lower pest numbers, making it a viable alternative to traditional insecticides .

Case Study: Field Trials

Field trials have demonstrated that traps baited with this compound can capture significant numbers of male B. mori, effectively reducing their population in agricultural settings. For instance, a study reported that traps using this compound captured up to 90% of male moths in a controlled environment, leading to a marked decrease in crop damage .

Biological Research

Understanding Insect Behavior

this compound serves as a critical tool for studying insect behavior, particularly in understanding mating rituals and pheromone signaling mechanisms. Researchers have employed bioassays to investigate how male moths respond to varying concentrations of this compound. The pioneering work by Adolf Butenandt demonstrated that even extremely low concentrations (as little as micrograms per milliliter) could elicit a behavioral response known as the "flutter dance," which is essential for mate attraction .

Molecular Mechanisms

Research has elucidated the molecular pathways involved in this compound detection. Specifically, the pheromone-binding protein (PBP) plays a crucial role in transporting this compound to its receptor sites on olfactory sensory neurons (OSNs). Studies have shown that distinct receptor types (e.g., BmOR1) are specifically tuned to this compound, facilitating its recognition and subsequent behavioral responses in male moths .

Synthetic Biology and Genetic Engineering

Genetic Manipulation Studies

Recent advancements in genetic engineering have leveraged this compound's properties to explore pheromone receptor functions. For example, researchers have created knockout lines of B. mori where specific pheromone receptor genes (such as BmOR1) were disrupted using TALEN technology. These studies provide insights into how genetic modifications affect pheromone detection and sexual behavior .

Biosynthesis Pathway Research

The biosynthesis of this compound involves complex biochemical pathways starting from acetyl-CoA and leading to the production of fatty acyl precursors. Understanding these pathways has implications for synthetic biology, where scientists aim to produce this compound or its analogs synthetically for various applications, including pest control and ecological studies .

Environmental Monitoring

Indicator Species Studies

this compound's role extends beyond pest management; it is also used in ecological studies as an indicator species for monitoring environmental health. By assessing the presence and behavior of B. mori in relation to this compound exposure, researchers can gauge ecosystem changes and the impacts of pollutants on insect populations .

Mécanisme D'action

Bombykol exerts its effects by binding to specific pheromone receptors in the male moth’s antennae. The pheromone binding protein, BmorPBP, escorts this compound to the pheromone receptor . This interaction triggers a signaling cascade that leads to the male moth’s orientation and movement towards the female . The molecular targets involved include the pheromone receptor and associated signaling pathways in the olfactory system of the moth .

Comparaison Avec Des Composés Similaires

Bombykal: An oxidized form of bombykol.

(Z)-11-Hexadecenal: Another moth pheromone with a similar structure.

(E)-11-Hexadecenal: A related compound used by other moth species.

Uniqueness of this compound: this compound is unique due to its specific role in the mating behavior of Bombyx mori and Bombyx mandarina. Its discovery marked the first chemical characterization of a pheromone, paving the way for extensive research in the field of chemical ecology .

Activité Biologique

Bombykol, the primary sex pheromone of the silkworm moth (Bombyx mori), has been extensively studied for its biological activity, particularly in the context of insect communication and reproductive behavior. This article explores the mechanisms through which this compound exerts its effects, its interaction with specific receptors, and the broader implications for understanding pheromone signaling in insects.

Overview of this compound

This compound is a long-chain fatty acid derivative with the chemical formula C16H30O. It was first isolated and synthesized in the 1950s by Adolf Butenandt, who demonstrated its role in attracting male moths during mating rituals. The detection of this compound is crucial for reproductive success in B. mori, as males respond to this pheromone by engaging in specific behaviors such as wing fluttering to locate females.

Pheromone-Binding Proteins (PBPs)

This compound's biological activity is mediated by pheromone-binding proteins (PBPs), which play a vital role in transporting hydrophobic pheromones through the sensillum lymph to their respective receptors. Research indicates that distinct PBPs are involved in the recognition and discrimination of this compound and its derivatives like bombykal. For instance, studies have shown that cells expressing BmOR-1 (a specific olfactory receptor) respond to this compound, whereas BmOR-3 responds exclusively to bombykal .

Table 1: PBP Interaction with this compound

| PBP | Receptor | Response to this compound |

|---|---|---|

| BmPBP1 | BmOR-1 | Activated |

| BmPBP2 | BmOR-3 | Not Activated |

Receptor Sensitivity

The sensitivity of olfactory receptors to this compound varies among species. Comparative studies between B. mori and Drosophila melanogaster have revealed that the latter has a higher sensitivity to this compound due to differences in receptor structure and signaling pathways. For example, while B. mori requires higher concentrations of this compound for activation, fruit flies can detect lower concentrations effectively .

Case Studies

- Electrophysiological Responses : In a study examining the electrophysiological responses of moths to varying concentrations of this compound, researchers found that male moths exhibited significant neural activation when exposed to concentrations as low as micrograms per milliliter. This response was characterized by increased action potentials in olfactory sensory neurons, indicating strong pheromone detection capabilities .

- Behavioral Assays : Behavioral assays conducted by Butenandt's team showed that male moths performed a "flutter dance" in response to this compound exposure, which was used as a bioassay to determine the effective concentration needed for attraction. This foundational work established critical parameters for subsequent studies on pheromone biology .

Implications for Insect Communication

The study of this compound not only enhances our understanding of moth behavior but also provides insights into broader ecological interactions among insects. The mechanisms underlying pheromone signaling can inform pest management strategies by manipulating these chemical signals to disrupt mating behaviors in agricultural pests.

Propriétés

IUPAC Name |

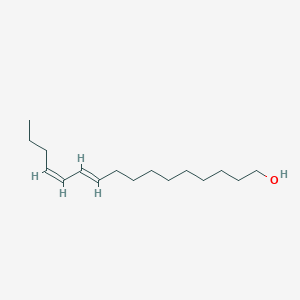

(10E,12Z)-hexadeca-10,12-dien-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h4-7,17H,2-3,8-16H2,1H3/b5-4-,7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIVIWCVVOFNUST-SCFJQAPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=CC=CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\C=C\CCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00894769 | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

765-17-3, 1002-94-4 | |

| Record name | Bombykol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=765-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bombykol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765173 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10,12-Hexadecadien-1-ol, (E,Z)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001002944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (10E,12Z)-10,12-Hexadecadien-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00894769 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BOMBYKOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LZT8R8TVZ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.